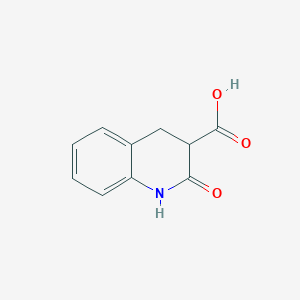

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

概要

説明

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves the [1,5]-hydride shift triggered N-dealkylative cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of environmentally benign catalysts, solvent-free conditions, and efficient reaction pathways to minimize waste and energy consumption .

化学反応の分析

Esterification and Amide Coupling

The carboxylic acid group undergoes standard derivatization reactions. Activation with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enables the formation of esters or amides. For example:

-

Reaction with alcohols : Produces alkyl esters under reflux in toluene or dichloromethane .

-

Peptide bond formation : Reacts with amines (e.g., glycine derivatives) to yield acylated products, critical in medicinal chemistry .

Mechanism :

-

Activation of the carboxylic acid via DCC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the alcohol or amine to generate the ester/amide .

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation at the saturated C3–C4 bond. Common oxidizing agents include:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ | Quinoline-3-carboxylic acid | Acidic aqueous conditions | 65–75% |

| CrO₃ | 2-Oxo-1,2-dihydroquinoline derivative | Acetic acid reflux | 60–70% |

Selectivity : Oxidation preferentially targets the saturated ring due to strain relief upon aromatization.

Reduction and Hydrogenation

The keto group at position 2 can be reduced to a hydroxyl or methylene group:

-

NaBH₄ : Reduces the ketone to a secondary alcohol.

-

H₂/Pd-C : Catalytic hydrogenation removes the keto group, yielding 1,2,3,4-tetrahydroquinoline-3-carboxylic acid .

Diastereoselectivity : Hydrogenation under high-pressure H₂ with Pt/C favors cis-isomers (≥13:1 selectivity) due to steric effects .

Cyclization and Ring Expansion

The compound participates in domino reactions to form polycyclic structures:

-

Acid-catalyzed cyclization : Forms tricyclic derivatives via imine intermediates .

-

Thermal cyclization : At 350°C, generates fused heterocycles (e.g., with TiO₂ catalysis) .

Example :

text2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid → [TiO₂, 350 nm] → 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline[2]

Hydrolysis of Derivatives

Ester derivatives undergo hydrolysis to regenerate the carboxylic acid:

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea, K₂CO₃, ethanol | Reflux, 4 hours | 63% |

Mechanism : Base-mediated cleavage of the ester group .

Functionalization at the Aromatic Ring

Electrophilic substitution occurs at the quinoline ring’s C6 and C7 positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

-

Sulfonation : H₂SO₄ yields sulfonic acid derivatives.

Regioselectivity : Directed by the electron-withdrawing carboxylic acid group, favoring meta-substitution.

Biological Activity and Interactions

While not a direct reaction, its derivatives exhibit pharmacological relevance:

科学的研究の応用

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid and its derivatives have applications in various scientific research fields, including medicinal chemistry and coordination chemistry.

Scientific Research Applications

Medicinal Chemistry

- Biological activities 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class, and THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . THIQ heterocyclic scaffolds have garnered attention, leading to the development of novel THIQ analogs with potent biological activity .

- Angiotensin-converting enzyme (ACE) inhibition Acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been studied for their in-vitro Angiotensin-Converting Enzyme inhibitory activity .

Coordination Chemistry

- Coordination compounds Coordination compounds have been prepared by reacting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-2-yl)carbonyl] .

Anticancer Activity

- Quinoline derivatives as antiproliferative agents Quinolone-3-carboxamide derivatives have been designed and synthesized as antiproliferative agents targeting cancer through the inhibition of VEGFR-2 .

- Anticancer effects of synthesized compounds Some synthesized compounds, such as 7b , c , and 8a –c , have demonstrated significant anticancer activity compared to the reference compound Dox against the MCF-7 cell line .

Data Table

Acyl Derivatives of 1,2,3,4-Tetrahydrdoisoquinoline-3-carboxylic Acids and their In-Vitro Angiotensin-Converting Enzyme Inhibitory Activity

| R | R2 | X | Y | Optical Rotation [α]D23 (in vitro) | ACE I Activity IC50 Molat Conc. |

|---|---|---|---|---|---|

| H | Et | H | H | +10.9 (1.0% EtOH) | 8.3 x 10-9 |

| H | Et | OCH3 | OCH3 | +31.6 (1.0% EtOH) | 5.6 x 10-9 |

| H | H | H | H | +14.5 (l.0% MeOH) | 2.8 x 10-9 |

Case Studies

- Case Study 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (4) Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2 ) was added to a solution of thiourea and anhydrous potassium carbonate in ethanol . The reaction mixture was heated under reflux for 4 h, then cooled, poured into water, and neutralized with a few drops from acetic acid . The solid formed was filtered off, washed with water, dried, and crystallized from dimethylformamide to give 4 as colorless crystals, yield 63%, m.p. 270 °C .

- Case Study 2: Preparation of new quinoline derivatives 10a-p as antiproliferative agents targeting cancer through inhibition of VEGFR-2 Based on studying the structure-activity relationships (SAR) of several VEGFR-2 inhibitors, in addition to analysis of the binding interactions of sorafenib and tivozanib as VEGFR-2 inhibitors, this project describes the design and synthesis of a series of new quinolone-3-carboxamide derivatives 10a-p .

作用機序

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

類似化合物との比較

- 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis .

生物活性

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (THQCA) is a member of the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of THQCA, focusing on its mechanisms of action, biochemical properties, and potential therapeutic uses.

THQCA exhibits its biological effects through several mechanisms:

- Enzyme Interaction : THQCA and its derivatives can interact with enzymes, influencing their activity. For instance, compounds derived from THQCA have shown potential in inhibiting enzymes associated with microbial growth, thereby exhibiting antimicrobial properties.

- Cell Signaling Modulation : The compound can affect cellular signaling pathways and gene expression. Studies indicate that THQCA influences cellular metabolism and may impact cell proliferation and apoptosis .

- Redox Reactions : THQCA is involved in redox neutral reactions, contributing to its stability and reactivity in biological systems.

The biochemical properties of THQCA include:

- Antimicrobial Activity : Research has demonstrated that THQCA exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have been shown to enhance efficacy against resistant strains .

- Anticancer Potential : THQCA has been evaluated for its anticancer effects. In vitro studies using cancer cell lines such as MCF-7 have shown promising results, with certain derivatives demonstrating cytotoxicity at low concentrations (EC50 values below 10 nM) .

- Chloride Transport Enhancement : A series of diamides derived from THQCA have been identified to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This highlights its potential in treating cystic fibrosis .

Case Studies

Several studies have explored the biological activity of THQCA:

- Antimicrobial Studies : In a comparative study, various derivatives of THQCA were tested against a panel of bacterial pathogens. Results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 breast cancer cells showed that specific THQCA derivatives induced apoptosis at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase pathways .

- Chloride Transport Enhancement : A study focused on the development of CFTR modulators revealed that THQCA derivatives improved chloride transport in cultured cells by over 30-fold compared to control compounds. This suggests a strong therapeutic potential for cystic fibrosis treatment .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULTWXIRPYWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536721 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246867-17-4 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。